Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Overview
Description
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is an organosilicon compound with the molecular formula C11H19ClSi. It is a faint yellow to green-yellow liquid that is sensitive to moisture. This compound is used in various chemical reactions and has applications in organic synthesis and material science .
Mechanism of Action
Target of Action
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is primarily used as a reagent in organic synthesis . It targets various organic compounds, acting as a silylating agent or a short-chain organosilicon reagent .
Mode of Action
The compound interacts with its targets through chemical reactions. It is often involved in catalytic coupling reactions and ketone reduction reactions . The exact mode of action depends on the specific reaction conditions and the compounds it is reacting with.
Biochemical Pathways
The compound is used in the study of catalytic reactions . It is synthesized by reacting aminopropylsilane with toluene and ethylene . The exact biochemical pathways it affects would depend on the specific reactions it is used in.
Pharmacokinetics
Its physical properties such as boiling point (50 °c/005 mmHg) and density (0972 g/mL at 25 °C) can impact its behavior in a reaction .
Result of Action
The result of the compound’s action is the formation of new organic compounds. It plays a crucial role in the preparation and modification of polysiloxanes . The exact molecular and cellular effects would depend on the specific reactions it is used in.
Preparation Methods
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane can be synthesized through the reaction of silane and chloromethane at room temperature[3][3]. The reaction conditions are relatively mild, making it accessible for laboratory synthesis. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction mechanisms are less commonly documented.
Coupling Reactions: It is used in catalytic coupling reactions, such as those involving palladium catalysts.
Common reagents used in these reactions include lithium thioethoxide, N-methylmaleimide, and calcium methoxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of organosilicon compounds.
Biology: Its applications in biology are less common but may involve the synthesis of bioactive molecules.
Comparison with Similar Compounds
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane can be compared with other organosilicon compounds such as:
- Tris(trimethylsilyl)methane
- Trimethylphenoxysilane
- Silicon(IV) bromide
- Triphenylsilane
These compounds share similar silicon-based structures but differ in their reactivity and applications. This compound is unique due to its specific cyclopentadienyl and chlorodimethyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
chloro-dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClSi/c1-7-8(2)10(4)11(9(7)3)13(5,6)12/h11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMBNCMQGRJAAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1[Si](C)(C)Cl)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407757 | |
Record name | Chloro(dimethyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125542-03-2 | |
Record name | Chloro(dimethyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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